molecular formula C14H17NO2 B14197747 3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid CAS No. 839685-13-1

3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid

Cat. No.: B14197747
CAS No.: 839685-13-1
M. Wt: 231.29 g/mol
InChI Key: SBUONMNZLFCNID-UHFFFAOYSA-N
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Description

3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a propanoic acid chain linked to an indole ring, which is further substituted with three methyl groups at positions 1, 4, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of methanesulfonic acid as a catalyst under reflux conditions in methanol has been reported to provide good yields of indole derivatives . The specific conditions for the industrial production of 3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid would depend on the desired scale and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline derivatives.

Scientific Research Applications

3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. The specific pathways involved depend on the biological context and the specific indole derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness

3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 1, 4, and 7 can affect its interaction with molecular targets and its overall stability.

Properties

CAS No.

839685-13-1

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-(1,4,7-trimethylindol-3-yl)propanoic acid

InChI

InChI=1S/C14H17NO2/c1-9-4-5-10(2)14-13(9)11(8-15(14)3)6-7-12(16)17/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

SBUONMNZLFCNID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=C(C=C1)C)C)CCC(=O)O

Origin of Product

United States

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